2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid
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Overview
Description
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid is a complex organic compound characterized by multiple functional groups, including amino, carboxyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-chlorobenzylidene hydrazine derivatives, followed by their reaction with various amino acids and carboxylic acids under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares some structural similarities and is studied for its nonlinear optical properties.
2-Amino-4-arylidene-1H-imidazol-5(4H)-ones: These compounds are used as bioprobes and have applications in fluorescence studies.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have significant medicinal applications, including antimicrobial and anti-inflammatory properties.
Uniqueness
2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H32Cl3N9O12 |
---|---|
Molecular Weight |
865.0 g/mol |
IUPAC Name |
2-amino-4-[2-[(Z)-[[(E)-N-[(Z)-[2-(3-amino-3-carboxypropanoyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(3-amino-3-carboxypropanoyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H32Cl3N9O12/c35-19-3-5-25(56-28(47)10-22(38)31(50)51)17(7-19)14-42-45-34(44-41-13-16-1-2-21(37)9-27(16)58-30(49)12-24(40)33(54)55)46-43-15-18-8-20(36)4-6-26(18)57-29(48)11-23(39)32(52)53/h1-9,13-15,22-24H,10-12,38-40H2,(H,50,51)(H,52,53)(H,54,55)(H2,44,45,46)/b41-13-,42-14-,43-15+ |
InChI Key |
ALJJHCOGNPGPQD-JWUJVUHOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(C(=O)O)N)/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(C(=O)O)N)/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(=O)CC(C(=O)O)N)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(C(=O)O)N)NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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